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Compound of Interest

Compound Name: (~13~C_2_,~15~N)Glycine

Cat. No.: B136935 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Glycine is a crucial amino acid involved in numerous metabolic processes, including protein

synthesis, purine and glutathione biosynthesis, and one-carbon (1C) metabolism. The

mitochondrial Glycine Cleavage System (GCS) is a primary catabolic pathway for glycine.[1][2]

[3] This multi-enzyme complex decarboxylates glycine to produce carbon dioxide (CO₂),

ammonia (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH₂-

THF).[1][2][3] The GCS is highly active in specific tissues and is increasingly recognized for its

role in supporting the proliferation of cancer cells by providing 1C units for nucleotide

biosynthesis.[4][5]

Studying the flux through the GCS is critical for understanding its physiological and

pathological roles. (¹³C₂,¹⁵N)Glycine is a powerful stable isotope tracer that allows for the

simultaneous tracking of both the carbon backbone and the amino nitrogen of glycine as it is

processed by the GCS and downstream metabolic pathways.

Principle of the Method
When cells or organisms are supplied with (¹³C₂,¹⁵N)Glycine, the isotopic labels are

incorporated into various metabolites. The GCS-mediated decarboxylation of this tracer yields

distinct labeled products:
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¹³CO₂: The carboxyl carbon (C1) of glycine is released as ¹³CO₂. This can be measured in

the headspace of cell cultures or in the breath of in vivo subjects to directly quantify the rate

of glycine decarboxylation.[1]

¹⁵NH₃: The amino group is released as ¹⁵N-labeled ammonia.

¹³C-labeled CH₂-THF: The alpha-carbon (C2) is transferred to tetrahydrofolate (THF),

forming 5,10-[¹³C]methylene-THF.[1][6] This ¹³C-labeled one-carbon unit can then be traced

into various biosynthetic pathways, including:

Serine Synthesis: Serine hydroxymethyltransferase (SHMT) can utilize the ¹³C-labeled

CH₂-THF to synthesize [3-¹³C]Serine from a molecule of unlabeled glycine or [2,3-

¹³C₂]Serine from another molecule of labeled glycine.[1]

Nucleotide Synthesis: The ¹³C label can be incorporated into the purine ring and

thymidylate, providing insight into the contribution of glycine to DNA and RNA synthesis.[2]

[6]

Methionine Cycle: The one-carbon unit can be used for the regeneration of methionine.[2]

[6]

By using Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the mass

isotopologue distribution of these downstream metabolites, researchers can quantitatively

measure the flux through the GCS and map the metabolic fate of glycine-derived one-carbon

units.

Applications
Quantifying GCS Flux: Directly measuring the rate of glycine catabolism in various cell types,

tissues, or whole organisms under different physiological or pathological conditions.[1][3][4]

Cancer Metabolism Research: Investigating the reliance of cancer cells on glycine as a one-

carbon source for proliferation and survival. The GCS is a potential therapeutic target, and

this method can be used to screen for inhibitors.[4][5]

Inborn Errors of Metabolism: Studying disorders related to GCS deficiency, such as non-

ketotic hyperglycinemia.[7][8]
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Neuroscience: Elucidating the role of glycine metabolism in the central nervous system,

where glycine acts as a neurotransmitter.

Drug Development: Assessing the on-target and off-target metabolic effects of drugs that

may interact with one-carbon metabolism.

Visualizing the Metabolic Pathway and Experimental
Workflow
The following diagrams illustrate the metabolic fate of (¹³C₂,¹⁵N)Glycine and a typical

experimental workflow for its use in metabolic tracing studies.
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Caption: Metabolic fate of (¹³C₂,¹⁵N)Glycine via the GCS.

General Experimental Workflow for Isotope Tracing

1. Cell Culture / In Vivo Model
Prepare experimental system.

2. Isotopic Labeling
Introduce (¹³C₂,¹⁵N)Glycine

 for a defined period.

3. Quenching & Harvesting
Rapidly halt metabolism

 and collect samples (cells, tissue, plasma).

4. Metabolite Extraction
Use polar solvents (e.g., Methanol/

Acetonitrile/Water) to extract metabolites.

5. LC-MS/MS Analysis
Separate and detect labeled
 and unlabeled metabolites.

6. Data Processing
Determine Mass Isotopologue

 Distributions (MIDs).

7. Flux Calculation
Calculate relative or absolute

 metabolic fluxes.
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Caption: A typical workflow for a stable isotope tracing experiment.

Protocols
Protocol 1: In Vitro Labeling of Adherent Cells
This protocol outlines a general procedure for labeling adherent cancer cells to study GCS

activity.

Materials:

(¹³C₂,¹⁵N)Glycine (Cambridge Isotope Laboratories, Inc. or equivalent)

Cell culture medium deficient in standard (unlabeled) glycine

Adherent cells of interest (e.g., HCC, breast cancer cell lines)

6-well cell culture plates

80% Methanol solution, pre-chilled to -80°C

Phosphate-buffered saline (PBS), ice-cold

Cell scraper

Microcentrifuge tubes

Centrifuge capable of 4°C operation

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80%

confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5%

CO₂).

Preparation of Labeling Medium: Prepare the experimental medium by supplementing

glycine-free medium with a known concentration of (¹³C₂,¹⁵N)Glycine (e.g., the physiological

concentration of 0.4 mM). Warm the medium to 37°C.
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Initiation of Labeling:

Aspirate the standard culture medium from the wells.

Gently wash the cells once with 2 mL of pre-warmed PBS.

Aspirate the PBS and add 2 mL of the pre-warmed (¹³C₂,¹⁵N)Glycine labeling medium to

each well.

Return the plates to the incubator for the desired labeling period (e.g., time points from 1

to 24 hours can be taken to approach isotopic steady-state).

Metabolism Quenching and Metabolite Extraction:

Remove the plates from the incubator and place them on ice.

Quickly aspirate the labeling medium.

Wash the cell monolayer with 2 mL of ice-cold PBS to remove extracellular metabolites.

Aspirate the PBS completely.

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity

and lyse the cells.

Place the plates at -80°C for at least 15 minutes.

Harvesting:

Scrape the plate surface with a cell scraper to detach the cell lysate.

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

Sample Storage:

Carefully transfer the supernatant, which contains the polar metabolites, to a new clean

tube.
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Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Store the dried pellets at -80°C until LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites
This is a general guideline. Specific parameters must be optimized for the instrument in use.

Materials:

Dried metabolite extracts

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

A reverse-phase C18 column suitable for polar metabolite analysis

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g.,

50-100 µL) of an appropriate solvent (e.g., 50:50 Methanol:Water) immediately before

analysis. Vortex and centrifuge to pellet any insoluble material.

LC Separation:

Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC system.

Separate metabolites using a gradient elution. For example:

0-2 min: 0% B

2-10 min: Ramp to 95% B

10-15 min: Hold at 95% B

15-20 min: Return to 0% B and re-equilibrate.
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MS Detection:

Operate the mass spectrometer in negative ion mode for analyzing organic acids and

nucleotides, and positive ion mode for amino acids.

Acquire data in full scan mode over a relevant m/z range (e.g., 70-1000 m/z).

Use a data-dependent acquisition (DDA) method to acquire MS/MS fragmentation spectra

for metabolite identification.

Data Analysis:

Extract ion chromatograms for the expected m/z values of unlabeled and labeled

metabolites (see table below).

Integrate the peak areas for each isotopologue.

Correct for the natural abundance of ¹³C and ¹⁵N isotopes.

Calculate the fractional enrichment or Mass Isotopologue Distribution (MID) for each

metabolite of interest.

Data Presentation
Table 1: Key Metabolites and Their Expected Mass
Isotopologues
The analysis of (¹³C₂,¹⁵N)Glycine tracing experiments focuses on monitoring the incorporation

of the heavy isotopes into downstream metabolites. The table below lists the exact masses for

the unlabeled (M+0) and key labeled isotopologues.
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Metabolite
Chemical
Formula

Unlabeled
Mass (M+0)
[M-H]⁻

Labeled
Isotopologu
e

Labeled
Mass [M-
H]⁻

Label
Origin

Glycine C₂H₅NO₂ 74.0247
(¹³C₂,¹⁵N)Glyc

ine
77.0256 Tracer Input

Serine C₃H₇NO₃ 104.0353 [3-¹³C]Serine 105.0386

From GCS-

derived CH₂-

THF

Serine C₃H₇NO₃ 104.0353

[2,3-

¹³C₂,¹⁵N]Serin

e

107.0426

From

(¹³C₂,¹⁵N)Glyc

ine + CH₂-

THF

ATP
C₁₀H₁₆N₅O₁₃

P₃
505.9882 [¹⁵N]ATP 506.9853

From ¹⁵N of

Glycine

ATP
C₁₀H₁₆N₅O₁₃

P₃
505.9882 [¹³C,¹⁵N]ATP 507.9892

From C2 and

N of Glycine

Table 2: Representative Quantitative Flux Data
This table presents example data synthesized from published studies, illustrating how results

from a (¹³C₂,¹⁵N)Glycine tracing experiment might be summarized.[1][3] The data shows

metabolic fluxes in a hypothetical cancer cell line compared to a non-cancerous control.
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Metabolic Flux
Parameter

Control Cells
(μmol/g protein/h)

Cancer Cells
(μmol/g protein/h)

Fold Change

Whole Body Glycine

Flux
463 ± 55 950 ± 80 2.05

Glycine

Decarboxylation (GCS

Rate)

190 ± 41 570 ± 65 3.00

Serine Synthesis from

Glycine (via SHMT)
193 ± 28 425 ± 50 2.20

Fraction of Serine C3

from Glycine C2
46% 75% 1.63

Values are presented as mean ± SEM. Data is hypothetical and for illustrative purposes, based

on trends observed in the literature.[1][3] This type of quantitative analysis highlights metabolic

reprogramming, such as the upregulation of the GCS pathway in cancer cells to fuel

biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9583459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9583459/
https://pubmed.ncbi.nlm.nih.gov/24467211/
https://pubmed.ncbi.nlm.nih.gov/24467211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699879/
https://www.bmrservice.com/gcsassay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3666648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3666648/
https://www.benchchem.com/product/b136935#application-of-13c-2-15n-glycine-in-studying-glycine-decarboxylation
https://www.benchchem.com/product/b136935#application-of-13c-2-15n-glycine-in-studying-glycine-decarboxylation
https://www.benchchem.com/product/b136935#application-of-13c-2-15n-glycine-in-studying-glycine-decarboxylation
https://www.benchchem.com/product/b136935#application-of-13c-2-15n-glycine-in-studying-glycine-decarboxylation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b136935?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

